2-(2,5-dichlorothiophen-3-yl)ethan-1-amine
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Overview
Description
2-(2,5-dichlorothiophen-3-yl)ethan-1-amine is a chemical compound that belongs to the class of thiophene derivatives. This compound is known for its unique chemical structure and biological activity, making it a subject of interest in various scientific fields. It has potential therapeutic and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine can be achieved through several methods. One common approach involves the reaction of 2,5-dichlorothiophene with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dichlorothiophen-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(2,5-dichlorothiophen-3-yl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorothiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dichlorothiophen-3-yl)acetamide
- 3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides
- 2-(2,5-Dichlorothiophen-3-yl)-N,N,N-trimethylethan-1-aminium iodide
Uniqueness
2-(2,5-dichlorothiophen-3-yl)ethan-1-amine stands out due to its specific chemical structure, which imparts unique biological and chemical properties.
Properties
IUPAC Name |
2-(2,5-dichlorothiophen-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2NS/c7-5-3-4(1-2-9)6(8)10-5/h3H,1-2,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTDFEVPXPNGME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CCN)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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